molecular formula C15H18Cl2O3 B12698841 Hexyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate CAS No. 53548-45-1

Hexyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate

Cat. No.: B12698841
CAS No.: 53548-45-1
M. Wt: 317.2 g/mol
InChI Key: JMHPSMPSTBSMCH-CSKARUKUSA-N
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Description

Hexyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a hexyl ester group attached to a propenoate moiety, which is further substituted with a 2,4-dichlorophenoxy group. This compound is primarily used in agricultural applications as a herbicide to control broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 3-(2,4-dichlorophenoxy)-2-propenoic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored for temperature and pH to optimize yield and purity. After the reaction, the product is purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the propenoate moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced at the double bond of the propenoate group, resulting in the formation of hexyl 3-(2,4-dichlorophenoxy)propanoate.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Hexyl 3-(2,4-dichlorophenoxy)propanoate.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Hexyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate has several applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and substitution reactions.

    Biology: The compound is investigated for its effects on plant physiology and its potential as a selective herbicide.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is widely used in the agricultural industry for weed control, contributing to increased crop yields.

Mechanism of Action

The herbicidal activity of Hexyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily due to its ability to mimic natural plant hormones known as auxins. When absorbed by plants, it disrupts normal cell growth and division, leading to uncontrolled growth and eventually plant death. The compound targets specific pathways involved in cell elongation and differentiation, making it effective against broadleaf weeds.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.

    Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate: Another ester derivative with comparable herbicidal properties.

    Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate: Similar in structure but with a different alkyl group.

Uniqueness: Hexyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is unique due to its specific hexyl ester group, which influences its solubility, absorption, and overall herbicidal efficacy. The hexyl group provides a balance between hydrophobicity and hydrophilicity, making it effective in various environmental conditions.

Properties

CAS No.

53548-45-1

Molecular Formula

C15H18Cl2O3

Molecular Weight

317.2 g/mol

IUPAC Name

hexyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate

InChI

InChI=1S/C15H18Cl2O3/c1-2-3-4-5-9-20-15(18)8-10-19-14-7-6-12(16)11-13(14)17/h6-8,10-11H,2-5,9H2,1H3/b10-8+

InChI Key

JMHPSMPSTBSMCH-CSKARUKUSA-N

Isomeric SMILES

CCCCCCOC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCCCCCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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